(4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone
Description
The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone is a structurally complex small molecule featuring a pyrazole core substituted with a 4-chlorophenylthio group and a biphenyl-methanone moiety bearing a trifluoromethyl group. Its molecular formula is C₂₆H₁₈ClF₃N₂OS, with a molecular weight of 505.95 g/mol. Key structural attributes include:
- Pyrazole ring: 3,5-dimethyl substitutions enhance steric stability, while the 4-chlorophenylthio group introduces sulfur-based electron-withdrawing effects.
- Biphenyl-methanone: The trifluoromethyl (-CF₃) group at the 4'-position contributes to lipophilicity and metabolic resistance, common in pharmaceutical scaffolds.
Spectroscopic characterization (e.g., NMR, IR) would align with analogous pyrazole derivatives .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-[2-[4-(trifluoromethyl)phenyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N2OS/c1-15-23(33-20-13-11-19(26)12-14-20)16(2)31(30-15)24(32)22-6-4-3-5-21(22)17-7-9-18(10-8-17)25(27,28)29/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFMTWRYYUCGOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((4-chlorophenyl)thio)-3,5-dimethyl-1H-pyrazol-1-yl)(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : [4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-trifluoromethylphenyl)methanone
- Molecular Formula : C22H25ClF3N2OS
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects. The specific activities of the compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Exhibits potential in reducing inflammation through inhibition of inflammatory mediators. |
| Anticancer | Demonstrated cytotoxic effects against various cancer cell lines, particularly in combination therapies. |
| Enzyme Inhibition | May act as an inhibitor for specific kinases involved in cancer cell proliferation. |
The mechanism by which this compound exerts its biological effects is primarily through interactions with various molecular targets:
- Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival. This is particularly relevant in cancer therapy where aberrant kinase activity is common.
- Inflammatory Pathway Modulation : It may modulate the activity of pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives similar to the compound :
- Study on Anticancer Activity : A study published in Cancer Research evaluated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with similar structures to our target compound exhibited significant cytotoxicity against breast cancer cell lines when used in combination with standard chemotherapeutics like paclitaxel .
- Anti-inflammatory Effects : Another research article focused on the anti-inflammatory properties of pyrazole derivatives. It was found that certain modifications to the pyrazole ring enhanced the inhibitory effects on inflammatory mediators, suggesting that structural variations can significantly impact biological activity .
Scientific Research Applications
Biological Activities
The compound is noted for its potential antimicrobial , anticancer , and anti-inflammatory properties. Here are some key findings related to its biological applications:
Antimicrobial Activity
Research has demonstrated that similar pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives containing the thiazole moiety have shown promising results against Gram-positive and Gram-negative bacteria, suggesting that the inclusion of the chlorophenyl group may enhance this activity due to its electron-withdrawing properties .
Anticancer Potential
Studies have indicated that compounds structurally related to pyrazoles can inhibit cancer cell proliferation. For example, certain pyrazole derivatives have been tested against multiple cancer cell lines (e.g., MCF-7 and HepG2), revealing IC50 values that suggest effective cytotoxicity . The presence of halogen substituents like chlorine or trifluoromethyl groups is believed to play a critical role in enhancing anticancer efficacy.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of a series of pyrazole derivatives similar to the compound . The results indicated that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity against breast cancer cells compared to their non-fluorinated counterparts. The mechanism was attributed to increased lipophilicity and better membrane penetration .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazole-containing pyrazoles. The study reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting strong efficacy. The structural modifications including chlorophenyl groups were crucial for this activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related pyrazole-based molecules from the literature (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The target compound’s 4-chlorophenylthio group replaces the diazenyl (-N=N-) linker in compounds 28 and 29 , likely enhancing sulfur-mediated interactions (e.g., hydrogen bonding or hydrophobic effects).
Spectroscopic Data :
- IR Spectroscopy : The ketone (C=O) stretch in the target compound (~1690 cm⁻¹) aligns with compound 28 , while the thioether (C-S) stretch would appear near 700–600 cm⁻¹, absent in diazenyl analogs.
- ¹H-NMR : The biphenyl system in the target compound would show complex aromatic splitting (e.g., multiplet at δ 7.2–8.3 ppm), contrasting with simpler aryl patterns in compounds 28 and 29 .
Synthetic Complexity :
- The target compound’s biphenyl linkage requires multi-step coupling (e.g., Suzuki-Miyaura), whereas compounds 28 and 29 utilize diazonium salt reactions for diazenyl group incorporation .
Potential Applications: The trifluoromethyl group in the target compound suggests pharmaceutical relevance (e.g., kinase inhibition or anti-inflammatory activity), whereas nitro/methoxy substituents in analogs may prioritize photophysical or agrochemical uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
